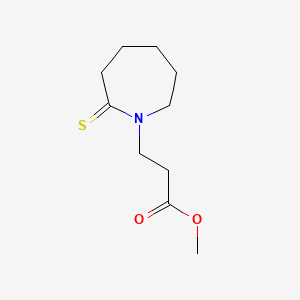
Guaietolin, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaietolin, (S)- is a chiral compound that belongs to the class of propane-1,2-diols It consists of a propane backbone with hydroxy groups at positions 1 and 2, and an ethoxyphenoxy group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guaietolin, (S)- typically involves the reaction of (S)-propylene oxide with 2-ethoxyphenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of 2-ethoxyphenol attacks the epoxide ring of (S)-propylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Guaietolin, (S)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Guaietolin, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Guaietolin, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Guaietolin, (S)- involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(2-Methoxyphenoxy)propane-1,2-diol: A similar compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxy groups at positions 1 and 3, affecting its chemical behavior and uses.
Uniqueness
Guaietolin, (S)- is unique due to its specific chiral configuration and the presence of both hydroxy and ethoxyphenoxy groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
139004-02-7 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.245 |
IUPAC-Name |
(2S)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
XLOYQLAMNLMXCE-VIFPVBQESA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
Synonyme |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)

![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)



![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)

